molecular formula C8H5N3O6 B3424493 2-Ethenyl-1,3,5-trinitrobenzene CAS No. 35074-90-9

2-Ethenyl-1,3,5-trinitrobenzene

Cat. No.: B3424493
CAS No.: 35074-90-9
M. Wt: 239.14 g/mol
InChI Key: ZZYBITIUXMQYKT-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₈H₅N₃O₆ based on structural analogs .

Properties

IUPAC Name

2-ethenyl-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBITIUXMQYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522252
Record name 2-Ethenyl-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35074-90-9
Record name 2-Ethenyl-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,3,5-trinitrobenzene typically involves the nitration of ethenylbenzene (styrene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 5 positions on the benzene ring.

Industrial Production Methods: Industrial production of 2-Ethenyl-1,3,5-trinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and reaction conditions to ensure safety and efficiency. The final product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron in hydrochloric acid are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of trinitrobenzoic acid derivatives.

    Reduction: Formation of triaminobenzene derivatives.

    Substitution: Formation of various substituted nitrobenzene derivatives.

Scientific Research Applications

2-Ethenyl-1,3,5-trinitrobenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Materials Science: Employed in the development of high-energy materials and explosives due to its high reactivity.

    Biology and Medicine: Investigated for potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,3,5-trinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The ethenyl group can also participate in electrophilic addition reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethenyl-1,3,5-trinitrobenzene with structurally related nitroaromatic compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Toxicity/Stability Data
2-Ethenyl-1,3,5-trinitrobenzene C₈H₅N₃O₆ 2-ethenyl, 1,3,5-NO₂ Hypothesized high-energy material; potential use in explosives or propellants. Limited direct data; inferred mutagenicity and NOx emission upon decomposition .
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 2-methyl, 1,3,5-NO₂ Widely used explosive; melting point 80.1°C; stable under standard conditions. Carcinogenic (Group 3 IARC); acute toxicity via inhalation or dermal exposure .
2,4,6-Trinitroanisole C₇H₅N₃O₇ 2-methoxy, 1,3,5-NO₂ Mutagenic (Ames test positive); emits NOx upon heating. Mutation 102–408 nmol/plate in microbial assays .
1,3,5-Trinitrobenzene C₆H₃N₃O₆ 1,3,5-NO₂ (no substituent) High explosive sensitivity; melting point 122°C. Less stable than TNT; prone to detonation under friction/impact .
2-Azido-1,3,5-trinitrobenzene C₆H₂N₆O₆ 2-azido, 1,3,5-NO₂ High-energy material; used in advanced explosives research. Extremely reactive due to azide group; unstable under thermal stress .

Key Structural and Functional Differences:

Trinitroanisole’s methoxy group (-OCH₃) introduces steric hindrance and polarizability, reducing thermal stability relative to TNT . Azido derivatives (e.g., 2-Azido-1,3,5-trinitrobenzene) exhibit heightened reactivity due to the azide’s explosive decomposition pathway, making them more hazardous than nitro-only analogs .

Applications: TNT remains the industrial standard for explosives due to its balance of stability and power. 2-Ethenyl-1,3,5-trinitrobenzene’s ethenyl group may offer novel reactivity for polymerizable explosives or propellant binders, though this is speculative without direct evidence .

Toxicity and Environmental Impact: All nitroaromatics release toxic NOx gases upon decomposition. Trinitroanisole shows explicit mutagenicity, while TNT is carcinogenic . Azido derivatives pose additional risks due to nitrogen gas release during decomposition, complicating handling and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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